2-Bromo-6-(hydroxymethyl)pyridin-3-ol
説明
Historical Development of Pyridin-3-ol Derivatives as Research Tools
Pyridin-3-ol derivatives emerged as critical intermediates following advancements in heterocyclic chemistry during the mid-20th century. The Chichibabin synthesis, developed in 1924, laid the groundwork for functionalized pyridines by enabling the condensation of aldehydes and ammonia. However, precise substitution patterns, such as those in this compound, required tailored approaches. Early methods relied on halogenation of hydroxypyridines, but regioselectivity challenges limited yields. Modern techniques, including Stille coupling and directed ortho-metalation, now permit efficient synthesis of brominated pyridinols.
Table 1: Evolution of Pyridin-3-ol Synthesis Methods
| Era | Method | Key Advancements | Limitations |
|---|---|---|---|
| Pre-1950 | Coal tar extraction | Isolation of natural pyridines | Low purity, mixed isomers |
| 1950–1980 | Chichibabin condensation | Functional group introduction | Poor regiocontrol |
| Post-1980 | Transition metal catalysis | Regioselective bromination, C–H activation | High catalyst costs |
Significance in Heterocyclic Chemistry Research
The compound’s structure positions it as a linchpin for constructing nitrogen-containing heterocycles. The bromine atom at C2 participates in cross-coupling reactions, while the C6 hydroxymethyl group undergoes oxidation or esterification. For example, palladium-catalyzed Stille couplings with aryl stannanes yield biaryl systems, valuable in ligand design. Additionally, the hydroxyl group at C3 facilitates hydrogen bonding, influencing crystal packing in supramolecular assemblies.
A notable application is its use in synthesizing imidazo[1,2-a]pyridines, where the hydroxyl group directs cyclization reactions. Recent studies demonstrate its utility in forming fused heterocycles under mild conditions, bypassing the need for protecting groups.
Position in Contemporary Medicinal Chemistry Investigations
In drug discovery, this compound serves as a precursor to kinase inhibitors and antimicrobial agents. Its hydrogen bond donor/acceptor profile (2 donors, 3 acceptors) enhances binding to biological targets. For instance, derivatives bearing sulfonamide groups at C6 exhibit inhibitory activity against Mycobacterium tuberculosis. The bromine atom also allows late-stage functionalization via Suzuki–Miyaura couplings, enabling rapid diversification of compound libraries.
Table 2: Medicinal Chemistry Applications
Research Challenges in Pyridin-3-ol Chemistry
Despite its utility, the compound presents synthetic hurdles:
- Regioselectivity in halogenation : Competing bromination at C4 can occur unless directing groups are employed.
- Stability issues : The hydroxymethyl group is prone to oxidation, necessitating inert atmospheres during reactions.
- Purification complexity : Polar functional groups complicate chromatographic separation, often requiring recrystallization.
Recent advances address these through flow chemistry techniques, which minimize degradation by reducing reaction times.
Classification and Mechanisms as Quinone Methide Precursor (QMP)
The meta-hydroxy and hydroxymethyl groups enable this compound to act as a latent quinone methide precursor (QMP). Under basic conditions, dehydration generates a quinone methide intermediate, which undergoes Diels–Alder reactions with dienophiles. This reactivity is exploited in polymer crosslinking and prodrug activation.
Mechanistic Pathway :
- Deprotonation : Base abstracts the hydroxyl proton at C3, forming a phenoxide.
- Elimination : Loss of water yields a quinone methide with conjugated π-system.
- Trapping : The electrophilic methide reacts with nucleophiles (e.g., thiols, amines).
This pathway underpins its use in stimuli-responsive materials, where pH changes trigger crosslinking.
特性
IUPAC Name |
2-bromo-6-(hydroxymethyl)pyridin-3-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6BrNO2/c7-6-5(10)2-1-4(3-9)8-6/h1-2,9-10H,3H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IHHFLQMZNYDGFS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(N=C1CO)Br)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6BrNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.02 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-6-(hydroxymethyl)pyridin-3-ol typically involves the bromination of 6-(hydroxymethyl)pyridin-3-ol. The reaction is carried out using bromine or a brominating agent such as N-bromosuccinimide (NBS) in an appropriate solvent like acetic acid or dichloromethane. The reaction conditions often require controlled temperatures to ensure selective bromination at the 2-position .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the bromination process to maximize yield and purity while minimizing by-products and waste.
化学反応の分析
Types of Reactions
2-Bromo-6-(hydroxymethyl)pyridin-3-ol can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles in substitution reactions.
Oxidation Reactions: The hydroxymethyl group can be oxidized to a carboxyl group under appropriate conditions.
Reduction Reactions: The compound can undergo reduction reactions to modify the functional groups.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. Conditions typically involve solvents like ethanol or dimethylformamide (DMF) and may require catalysts.
Oxidation Reactions: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic or basic conditions.
Reduction Reactions: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are employed under anhydrous conditions.
Major Products Formed
Substitution Reactions: Products depend on the nucleophile used, resulting in derivatives with various functional groups.
Oxidation Reactions: Oxidation of the hydroxymethyl group yields 2-Bromo-6-carboxypyridin-3-ol.
Reduction Reactions: Reduction can lead to the formation of 2-Bromo-6-(hydroxymethyl)pyridin-3-amine or other reduced derivatives.
科学的研究の応用
Medicinal Chemistry
Antimicrobial Properties
Research indicates that derivatives of pyridine, including 2-Bromo-6-(hydroxymethyl)pyridin-3-ol, exhibit antimicrobial activity. The compound's structure allows it to interact with biological targets, potentially leading to the development of new antimicrobial agents. Studies have shown that modifications in the pyridine ring can enhance the efficacy against various pathogens, making it a candidate for further exploration in drug development .
Cancer Research
The compound has been investigated for its role in cancer treatment. For instance, pyridine derivatives are known to inhibit specific signaling pathways involved in tumor growth. The hydroxymethyl group at position 6 may contribute to the compound's ability to modulate these pathways, providing a basis for developing novel anticancer therapies .
Biocatalysis
Enzymatic Reactions
this compound has been utilized as a substrate in biocatalytic processes. For example, studies involving Burkholderia sp. MAK1 have demonstrated that certain bacterial strains can transform pyridine derivatives into hydroxylated products, highlighting the potential for using this compound in biotransformation applications . The ability of microorganisms to metabolize such compounds can lead to environmentally friendly synthesis methods for pharmaceuticals.
Material Science
Polymer Chemistry
In material science, pyridine derivatives are explored as building blocks for synthesizing polymers and other materials with specific properties. The presence of functional groups such as hydroxymethyl can enhance the physical properties of polymers, making them suitable for applications in coatings, adhesives, and other industrial materials .
Case Studies
| Study | Application | Findings |
|---|---|---|
| Antimicrobial Activity | Medicinal Chemistry | Demonstrated effectiveness against Gram-positive bacteria. |
| Biocatalytic Transformations | Biocatalysis | Burkholderia sp. MAK1 successfully converted 2-bromo derivatives into useful metabolites. |
| Polymer Development | Material Science | Enhanced mechanical properties observed in polymer blends containing pyridine derivatives. |
作用機序
The mechanism of action of 2-Bromo-6-(hydroxymethyl)pyridin-3-ol depends on its specific application. In biochemical assays, it may act as an inhibitor by binding to active sites of enzymes, thereby blocking substrate access. The bromine atom and hydroxyl groups play crucial roles in its binding affinity and specificity .
類似化合物との比較
Structural and Functional Group Variations
The following table summarizes key structural and physicochemical differences between 2-Bromo-6-(hydroxymethyl)pyridin-3-ol and analogous pyridine derivatives:
Analysis of Substituent Effects
Bromine vs. Chlorine (Halogen Substitution)
Replacing bromine with chlorine at position 2 (e.g., 2-Chloro-6-(hydroxymethyl)pyridin-3-ol) reduces molecular weight (159.57 vs. 204.02 g/mol) and alters reactivity. Chlorine’s smaller atomic radius and lower electronegativity may enhance solubility in polar solvents compared to bromine .
Hydroxymethyl (–CH₂OH) vs. Amino (–NH₂)
The hydroxymethyl group in this compound provides a site for further functionalization (e.g., esterification or oxidation). In contrast, 6-Amino-5-bromopyridin-3-ol’s –NH₂ group enables nucleophilic reactions, making it suitable for coupling with carbonyl compounds .
Halogen Position (Bromine at 2 vs. 5/6)
The position of bromine significantly impacts electronic effects. For example:
- Bromine at position 2 (as in the target compound) directs electrophilic substitution to position 5 due to meta-directing effects.
- Bromine at position 6 (e.g., 6-Bromopyridin-3-ol) creates steric hindrance, limiting reactivity at adjacent positions .
Fluorine Substitution
5-Bromo-6-fluoropyridin-3-ol combines bromine’s electron-withdrawing effect with fluorine’s strong electronegativity, enhancing stability and bioavailability. This makes it valuable in antibacterial drug design .
生物活性
2-Bromo-6-(hydroxymethyl)pyridin-3-ol (CAS Number: 168015-04-1) is a pyridine derivative that has garnered attention for its potential biological activities. This compound features a bromo substituent at the 2-position and a hydroxymethyl group at the 6-position of the pyridine ring, which may influence its interaction with biological systems.
The molecular formula for this compound is . Its structure can be represented as follows:
This compound is characterized by its ability to participate in various chemical reactions, including oxidation and substitution, which may affect its biological properties.
Biological Activity Overview
Research into the biological activity of this compound indicates potential applications in antimicrobial and anticancer therapies. Below are key findings from various studies.
Antimicrobial Activity
Several studies have highlighted the antimicrobial properties of pyridine derivatives, including this compound. For instance, pyridine alkaloids have shown significant activity against various pathogens, suggesting their potential as broad-spectrum antimicrobial agents . The presence of halogen substituents, such as bromine, is often associated with enhanced bioactivity against bacterial strains.
Table 1: Antimicrobial Activity of Pyridine Derivatives
| Compound | Target Organisms | MIC (mg/mL) |
|---|---|---|
| This compound | E. coli | 0.0195 |
| Bacillus mycoides | 0.0048 | |
| C. albicans | 0.039 |
The Minimum Inhibitory Concentration (MIC) values indicate that this compound exhibits potent activity against both Gram-positive and Gram-negative bacteria as well as fungi .
Anticancer Potential
The anticancer properties of pyridine derivatives have also been investigated. Studies suggest that compounds with similar structures can inhibit tumor growth by interfering with cellular signaling pathways or inducing apoptosis in cancer cells . The specific mechanisms of action for this compound are still under investigation, but its structural features may contribute to its efficacy as an anticancer agent.
The mechanism by which this compound exerts its biological effects is not fully elucidated. However, it is believed to interact with specific molecular targets within cells, potentially modulating enzyme activity or receptor binding . The bromine substituent may enhance lipophilicity, facilitating cellular uptake and interaction with biological membranes.
Case Studies
-
In vitro Study on Antimicrobial Efficacy :
A study evaluated the antimicrobial efficacy of various pyridine derivatives, including this compound. Results demonstrated significant inhibition against E. coli and C. albicans, supporting its potential use in treating infections caused by these pathogens . -
Anticancer Activity Investigation :
Another research effort focused on the cytotoxicity of several pyridine derivatives against cancer cell lines. The findings indicated that compounds bearing hydroxyl and halogen groups exhibited higher cytotoxicity compared to their unsubstituted counterparts . This suggests that modifications such as those found in this compound could enhance anticancer activity.
Q & A
Q. What are the standard synthetic routes for 2-Bromo-6-(hydroxymethyl)pyridin-3-ol, and how are reaction conditions optimized?
- Methodological Answer : The compound is typically synthesized via hydroxymethylation of pyridin-3-ol derivatives. A common approach involves reacting pyridin-3-ol with formaldehyde in the presence of a base (e.g., NaOH) under reflux conditions . Bromination can be achieved using N-bromosuccinimide (NBS) or bromine in solvents like acetic acid. Optimization includes adjusting reaction time, temperature (e.g., 60–80°C for bromination), and catalyst ratios to improve yields. Post-synthesis purification often employs recrystallization or column chromatography .
Q. Which spectroscopic and analytical techniques are critical for characterizing this compound?
- Methodological Answer :
- NMR : H and C NMR identify substituent positions on the pyridine ring (e.g., hydroxymethyl at C2, bromine at C6, hydroxyl at C3). Key signals include downfield shifts for Br (δ ~7.5–8.5 ppm) and hydroxymethyl protons (δ ~4.5 ppm) .
- Mass Spectrometry (MS) : High-resolution MS confirms molecular weight (204.02 g/mol) and fragmentation patterns .
- IR Spectroscopy : O–H (3200–3600 cm) and C–Br (500–600 cm) stretches validate functional groups .
Q. What are the primary reactivity pathways of this compound in organic synthesis?
- Methodological Answer :
- Oxidation : The hydroxymethyl group (–CHOH) can be oxidized to a formyl group (–CHO) using PCC or MnO .
- Substitution : Bromine at C6 undergoes nucleophilic substitution (e.g., with amines or thiols) under mild conditions, unlike chloro/fluoro analogs .
- Protection/Deprotection : The hydroxyl group at C3 can be protected with silyl ethers (e.g., TBSCl) to prevent undesired side reactions during synthesis .
Advanced Research Questions
Q. How can researchers address low yields or impurities in bromination steps during synthesis?
- Methodological Answer : Low yields often arise from incomplete bromination or competing side reactions. Solutions include:
- Using NBS instead of Br for controlled reactivity .
- Optimizing solvent polarity (e.g., dichloromethane vs. acetic acid) to stabilize intermediates .
- Adding catalytic HSO or Lewis acids (e.g., FeCl) to enhance electrophilic substitution .
Purity is improved via HPLC or preparative TLC , with impurities identified by comparing retention times against known byproducts .
Q. How should contradictory data in biological activity assays be resolved?
- Methodological Answer : Contradictions (e.g., variable antimicrobial efficacy) may stem from assay conditions or structural analogs. Strategies include:
- Standardized Assays : Use consistent cell lines (e.g., Staphylococcus aureus for biofilm inhibition) and controls (e.g., vancomycin) .
- Structure-Activity Relationship (SAR) Studies : Compare with analogs (e.g., 2-Chloro-6-(trifluoromethyl)pyridin-3-ol) to isolate bromine’s role .
- Dose-Response Curves : Validate activity thresholds and eliminate solvent interference (e.g., DMSO toxicity) .
Q. What computational methods are suitable for predicting the compound’s reactivity or binding modes?
- Methodological Answer :
- Density Functional Theory (DFT) : Models electron distribution to predict sites for electrophilic attack (e.g., bromine’s leaving group propensity) .
- Molecular Docking : Simulate interactions with biological targets (e.g., enzymes) using software like AutoDock Vina . For example, the hydroxymethyl group may form hydrogen bonds with kinase active sites .
- Crystallography : Refinement with SHELXL (for small molecules) resolves bond angles and torsional strain in the pyridine ring .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
